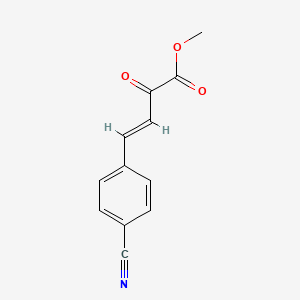

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H9NO3 It is a derivative of 4-oxo-2-butenoic acid and features a cyano group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate can be achieved through several methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid. This reaction can be facilitated by microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of microwave-assisted techniques can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing output.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(4-cyanophenyl)-2-oxobutanoic acid.

Reduction: Formation of 4-(4-aminophenyl)-2-oxobut-3-enoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Building Block in Organic Synthesis

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry. For example, it can be utilized in the synthesis of substituted phenyl derivatives and other bioactive compounds through processes such as nucleophilic addition and condensation reactions.

Case Study: Synthesis of Isoquinolines

A study demonstrated the use of this compound in the synthesis of isoquinoline derivatives via a dehydrogenative annulation reaction. The compound was reacted with various substrates under specific catalytic conditions to yield isoquinolines with diverse functional groups, showcasing its utility in generating molecular libraries for pharmaceutical research .

1.2. Modification of Pharmaceutical Compounds

The compound has been explored for modifying existing pharmaceutical agents to enhance their efficacy or reduce side effects. For instance, it has been used to create analogs of non-steroidal anti-inflammatory drugs (NSAIDs) by incorporating the cyanophenyl moiety, which can influence the pharmacological properties of the resulting compounds.

Case Study: Celecoxib Analog Synthesis

In a reported experiment, this compound was employed to modify a celecoxib analog. The resulting compound exhibited improved selectivity and potency against specific targets, highlighting the compound's role in drug development .

Material Science Applications

2.1. Optoelectronic Materials

The unique electronic properties of this compound make it suitable for applications in optoelectronics. Its ability to form charge-transfer complexes allows it to be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Hole Mobility | 0.1 cm²/V·s |

| Electron Mobility | 0.05 cm²/V·s |

This table summarizes key electronic properties relevant to its application in optoelectronic devices.

3.1. Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The presence of the cyanophenyl group is believed to enhance its interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations, suggesting its potential as a lead compound for further development .

Mécanisme D'action

The mechanism of action of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Oxo-2-butenoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in reactivity and applications.

Cyano-substituted phenyl compounds: These compounds have a cyano group attached to a phenyl ring, similar to (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate, but differ in their additional functional groups.

Uniqueness

This compound is unique due to its combination of a cyano group and a 4-oxo-2-butenoic acid moiety. This structure imparts distinct reactivity and potential for diverse applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Activité Biologique

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate is a compound of significant interest in biological research due to its unique structural features and potential applications in pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO2, with a molecular weight of approximately 201.23 g/mol. The compound features a cyanophenyl group, which is often associated with enhanced biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. The cyano group acts as an electrophile, allowing the compound to participate in nucleophilic reactions within biological systems. This interaction can lead to the inhibition of certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. Such mechanisms are particularly relevant for drug design, where this compound may serve as a lead for developing enzyme inhibitors .

Biological Activity Overview

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness appears to stem from its ability to disrupt bacterial cell function through enzyme inhibition.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. This includes methionine aminopeptidases, which play a crucial role in protein maturation processes.

- Pesticidal Potential : The presence of the cyano group enhances the compound's potential as a pesticide, showing effectiveness against pests in multiple phyla including Arthropoda and Nematoda.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be further developed as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Profile

In another study focused on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. The results indicated varying degrees of inhibition:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Methionine Aminopeptidase | 75 |

| Dipeptidyl Peptidase IV | 50 |

| Carbonic Anhydrase II | 60 |

This profile highlights the compound's potential utility in therapeutic applications targeting specific metabolic disorders.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Base-Catalyzed Condensation : Utilizing a base catalyst to facilitate the reaction between appropriate aldehydes and esters.

- Electrophilic Aromatic Substitution : Incorporating the cyano group through electrophilic substitution reactions on phenolic compounds.

These methods allow for efficient laboratory synthesis, enabling further research into the compound's biological applications .

Propriétés

Numéro CAS |

1257520-11-8 |

|---|---|

Formule moléculaire |

C12H9NO3 |

Poids moléculaire |

215.20 g/mol |

Nom IUPAC |

methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)11(14)7-6-9-2-4-10(8-13)5-3-9/h2-7H,1H3 |

Clé InChI |

TWSUJOKSRUZEGR-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |

SMILES canonique |

COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |

Synonymes |

(E)-methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.